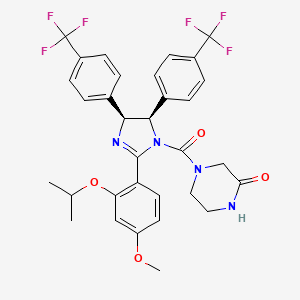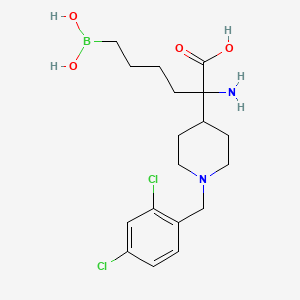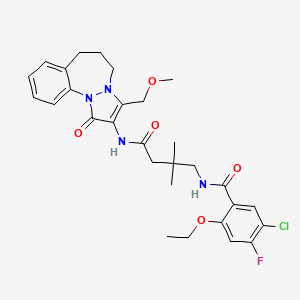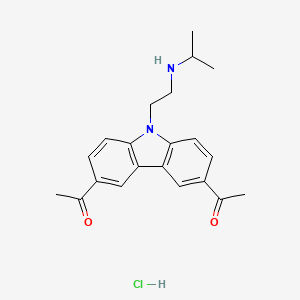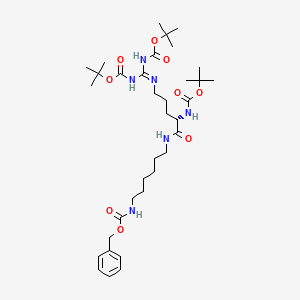
CDK9/CycT1-IN-93
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDK9/CycT1-IN-93 is a highly specific, ATP-competitive inhibitor of CDK9/CycT1 with antiviral activity.
Applications De Recherche Scientifique
Targeting CDK9 in Cancer Treatment
CDK9 inhibitors have emerged as a promising therapeutic approach in various types of cancer due to their ability to impact multiple survival pathways. Specifically, in glioblastoma, a highly resistant and challenging type of brain tumor, CDK9 inhibitors have shown potential in overcoming treatment resistance. They act by affecting crucial processes such as transcription, metabolism, DNA damage repair, epigenetics, and immune responses, thereby facilitating an anti-tumor effect. Some small-molecule inhibitors of CDK9 are already in clinical trials, indicating progress in this area (Ranjan et al., 2021).
CDK9 in Cardiac Muscle Cell Size Regulation
Research has implicated CDK9 as a critical factor in cardiac hypertrophy, a condition where the heart muscle enlarges. Activation of CDK9 has been observed in various models simulating increased cardiac mass. Interestingly, the activation involves the dissociation of an endogenous inhibitor, 7SK small nuclear RNA (snRNA), suggesting a unique regulatory mechanism. Experimental models have shown that manipulating CDK9 activity can either provoke or prevent cardiac hypertrophy, underscoring its significance in heart health and disease (Sano & Schneider, 2003).
CDK9 as a Target in Atherosclerosis
CDK9's role extends to the inflammatory processes underlying atherosclerosis, a condition characterized by the buildup of plaques in arteries. Inhibiting CDK9 in monocytes, a type of immune cell, can potentially modulate cytokine secretion and interactions with endothelial cells, thereby influencing the inflammatory cascade in atherosclerosis. This points to CDK9 as a novel target for both the prognosis and treatment of this cardiovascular disease (Han et al., 2014).
CDK9 in Acute Myeloid Leukemia (AML) Treatment
Targeting CDK pathways, including CDK9, is an emerging therapeutic strategy in AML. CDK9 inhibitors, notably alvocidib, have shown encouraging clinical activity in both newly diagnosed and relapsed/refractory AML cases. Research suggests that the dependence of leukemic cells on certain proteins may predict the response to CDK9 inhibitors, presenting a potential for targeted therapy in AML (Lee & Zeidner, 2019).
Propriétés
Numéro CAS |
1606169-44-1 |
|---|---|
Nom du produit |
CDK9/CycT1-IN-93 |
Formule moléculaire |
C27H28N3O3P |
Poids moléculaire |
473.51 |
Nom IUPAC |
(3-((6-(2-(Benzyloxy)phenyl)pyrimidin-4-yl)amino)benzyl)(propyl)phosphinic acid |
InChI |
InChI=1S/C27H28N3O3P/c1-2-15-34(31,32)19-22-11-8-12-23(16-22)30-27-17-25(28-20-29-27)24-13-6-7-14-26(24)33-18-21-9-4-3-5-10-21/h3-14,16-17,20H,2,15,18-19H2,1H3,(H,31,32)(H,28,29,30) |
Clé InChI |
IIZHHHNHDPJHJK-UHFFFAOYSA-N |
SMILES |
O=P(CCC)(CC1=CC=CC(NC2=NC=NC(C3=CC=CC=C3OCC4=CC=CC=C4)=C2)=C1)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CDK9/CycT1-IN93; CDK9/CycT1IN-93; CDK9/CycT1IN93; CDK9/CycT1 IN 93; CDK9/CycT1-IN-93 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



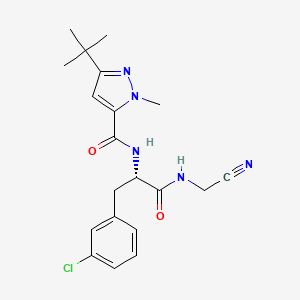
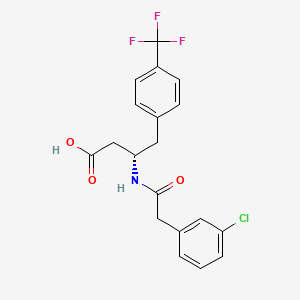
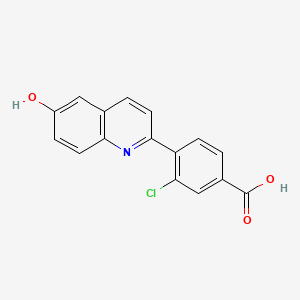
![2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid](/img/structure/B606497.png)
![[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B606498.png)
![4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol](/img/structure/B606499.png)
![2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B606503.png)
![2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium](/img/structure/B606505.png)
